

An In-depth Technical Guide to the Pharmacokinetics of DPI-4452

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Compound of Interest		
Compound Name:	DPI-4452	
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This technical guide provides a comprehensive overview of the pharmacokinetic properties of **DPI-4452**, a promising theranostic ligand targeting Carbonic Anhydrase IX (CAIX). The information is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this novel agent.

Introduction

DPI-4452 is a cyclic peptide that incorporates a DOTA cage, enabling chelation with radionuclides like Gallium-68 (⁶⁸Ga) for diagnostic imaging (PET/CT) and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.[1][2][3][4] Its primary mechanism of action involves high-affinity and selective binding to CAIX, a transmembrane protein overexpressed in various hypoxic tumors, including clear cell renal cell carcinoma (ccRCC) and colorectal cancer (CRC), with limited expression in healthy tissues.[1][2][3][5] This differential expression pattern makes CAIX an attractive target for targeted cancer therapy and diagnosis.

Non-Clinical Pharmacokinetics

Preclinical studies in mice and beagle dogs have been instrumental in characterizing the pharmacokinetic profile of **DPI-4452**. These studies have consistently demonstrated rapid systemic elimination and favorable biodistribution.[1][2]

Plasma Pharmacokinetics



Following intravenous administration, **DPI-4452** is rapidly cleared from the systemic circulation in both mice and dogs.

Table 1: Plasma Pharmacokinetic Parameters of **DPI-4452** in Male CD-1 Mice Following a Single Intravenous Injection[1][6]

Dose (mg/kg)	Maximum Plasma Concentration (Cmax) at 5 min (ng/mL)	Elimination Half-Life (t½) (h)
0.7	1,380	0.28
5.5	9,270	0.47

Table 2: Plasma Pharmacokinetic Parameters of **DPI-4452** in Beagle Dogs Following a Single Intravenous Injection[1][7]

Dose (mg/kg)	Plasma Half-Life (t½) (h)
0.1	0.38

In beagle dogs, plasma exposure, as measured by the area under the concentration-time curve (AUC), was found to increase more than dose-proportionally in a dose-finding study ranging from 0.025 to 0.8 mg/kg.[1][7]

Biodistribution

Biodistribution studies using radiolabeled **DPI-4452** have been conducted in both healthy animals and tumor-bearing xenograft models to understand its tissue uptake and localization.

In xenograft mouse models bearing human colorectal cancer (HT-29) and clear cell renal cell carcinoma (SK-RC-52) tumors, radiolabeled **DPI-4452** demonstrated selective and high uptake in the tumors.[1][5] Maximal tumor uptake was observed at the earliest time points, 1 and 2 hours for SK-RC-52 and HT-29 xenografts, respectively.[1] Importantly, tumor-to-kidney and tumor-to-liver ratios were greater than one for both models at most time points, indicating favorable tumor targeting with minimal off-target accumulation in these major clearance organs. [1]



Table 3: Tissue Pharmacokinetics of [111In]In-**DPI-4452** in Xenograft Mouse Models (Mean Uptake as % Injected Dose per gram of tissue [%ID/g])[1]

Organ	HT-29 Xenograft	SK-RC-52 Xenograft
Tumor	High	High
Kidney	Low	Low
Liver	Low	Low

In healthy beagle dogs, the biodistribution of [⁶⁸Ga]Ga-**DPI-4452** and [¹⁷⁷Lu]Lu-**DPI-4452** was evaluated.[1] The highest and most sustained uptake was observed in the stomach and small intestine, which is consistent with the known expression of CAIX in these organs.[1][2][3] A significant amount of radioactivity was also seen in the bladder at early time points, indicative of renal elimination.[1] Notably, uptake in other organs, including the kidneys, was remarkably low.[1][2][3]

Human Pharmacokinetics

Initial data from a first-in-human Phase I/II study (GaLuCi study, NCT05706129) in patients with clear cell renal cell carcinoma provides insights into the clinical pharmacokinetics of [68Ga]Ga-DPI-4452.[8][9][10][11][12]

The findings from this study corroborate the preclinical data, showing rapid systemic elimination of [68Ga]Ga-**DPI-4452**.[8] Over 80% of the total administered radioactivity was cleared from the bloodstream within one hour of administration.[8][13] The agent demonstrated excellent tumor uptake with a very high tumor-to-background ratio, allowing for clear visualization of lesions as early as 15 minutes post-injection, with optimal imaging at 1 hour.[8][9] The elimination of [68Ga]Ga-**DPI-4452** was rapid from both blood and urine.[10]

Experimental ProtocolsIn Vitro Binding Affinity Assay

• Objective: To determine the binding affinity of **DPI-4452** to human, canine, and murine CAIX.

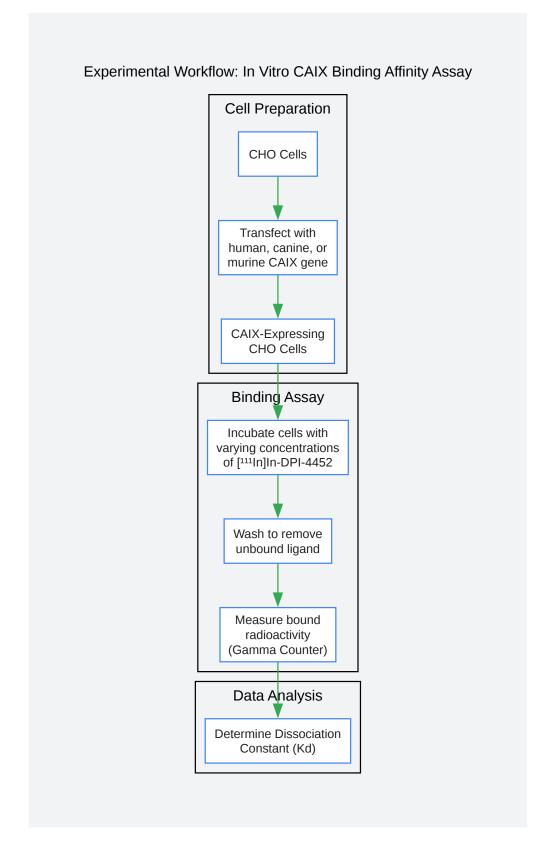
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- Method: Chinese hamster ovary (CHO) cells were transfected to express human, canine, or mouse CAIX.[14] These cells were then incubated with varying concentrations of [111]In-DPI-4452.[4][14] The amount of bound radioactivity was measured using a gamma counter to determine the dissociation constant (Kd).[4][7]
- Results: **DPI-4452** showed a high affinity for human and canine CAIX (Kd of 0.3 nM for both), but a significantly lower affinity for murine CAIX (Kd of 63 nM).[7][15] This finding established the dog as a relevant species for preclinical biodistribution studies.[1][2][3]





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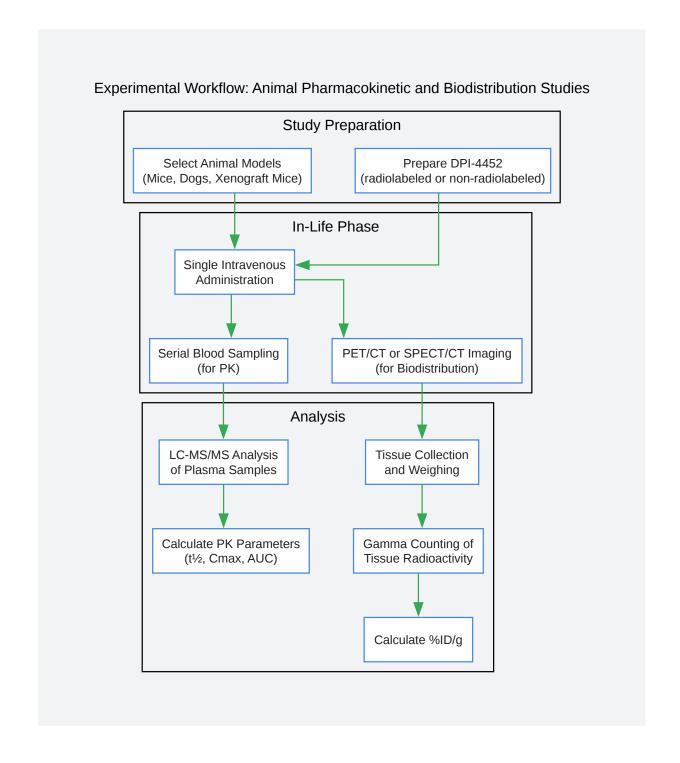
In Vitro CAIX Binding Affinity Assay Workflow.



Animal Pharmacokinetic Studies

- Objective: To determine the plasma pharmacokinetic parameters and biodistribution of DPI-4452 in animals.
- Animals: Male CD-1 mice and beagle dogs were used.[1][6] For biodistribution in tumor models, nude mice with subcutaneous HT-29 or SK-RC-52 xenografts were utilized.[1]
- Administration: DPI-4452 was administered as a single intravenous bolus injection.[1][6][14]
 [15]
- Sample Collection and Analysis:
 - Plasma PK: Blood samples were collected at various time points post-administration.
 Plasma concentrations of **DPI-4452** were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
 - Biodistribution: Animals were imaged using PET/CT or SPECT/CT at different time points after injection of radiolabeled DPI-4452.[1][14] For quantitative analysis, tissues were collected, weighed, and the radioactivity was measured using a gamma counter. The uptake in each organ was expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]





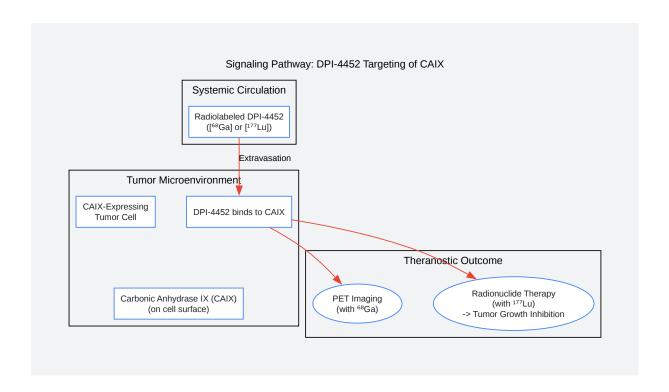
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Animal Pharmacokinetic and Biodistribution Study Workflow.

Signaling Pathway and Mechanism of Action



The therapeutic and diagnostic efficacy of **DPI-4452** is predicated on its specific binding to CAIX on the surface of tumor cells.



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